Actinopyrone B

Description

Properties

CAS No. |

88378-60-3 |

|---|---|

Molecular Formula |

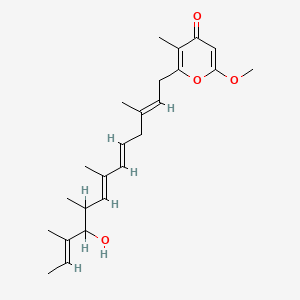

C24H34O4 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3-methylpyran-4-one |

InChI |

InChI=1S/C24H34O4/c1-8-18(4)24(26)19(5)14-17(3)11-9-10-16(2)12-13-22-20(6)21(25)15-23(27-7)28-22/h8-9,11-12,14-15,19,24,26H,10,13H2,1-7H3/b11-9+,16-12+,17-14+,18-8+ |

InChI Key |

VKAOERDMNZUNBK-AUTRRBDOSA-N |

SMILES |

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C=C(O1)OC)C)C)O |

Isomeric SMILES |

C/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C=C(O1)OC)C)/C)O |

Canonical SMILES |

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C=C(O1)OC)C)C)O |

Synonyms |

actinopyrone B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Actinopyrones are distinguished by their α-methoxy-γ-pyrone core and variable side chains. Key structural differences include:

Notes:

- Actinopyrone D’s cis-olefin distinguishes it from Actinopyrones A and B, which likely have trans configurations .

- PM050463 and Actinopyrone D share a biosynthetic origin but differ in glycosylation, impacting solubility and target interactions .

Bioactivity Comparison

Notes:

- Actinopyrone A’s selectivity for H. pylori contrasts with its weak activity against other bacteria .

- Goondapyrones lack cytotoxicity, making them safer for anthelmintic use compared to neurotoxic piericidins .

Key Research Findings and Contradictions

This suggests side-chain length and substituents critically influence bioactivity.

Optical Activity Dependence: Actinopyrone A’s [α]D varies by solvent (+13.6 in CH2Cl2 vs. −14.6 in MeOH), emphasizing solvent context in comparative studies .

Structural Misassignments: Early Actinopyrone structures required revision via Mosher’s method and ECD calculations, highlighting the complexity of pyrone stereochemistry .

Preparation Methods

Polyketide Chain Assembly

The biosynthesis initiates with acetyl-CoA and malonyl-CoA extender units, iteratively condensed by modular PKS enzymes. The growing polyketide undergoes keto-reduction, dehydration, and enoylreduction cycles to form the unsaturated side chain. Methylation at C-3, C-7, C-9, and C-11 positions is mediated by S-adenosylmethionine (SAM)-dependent methyltransferases.

Cyclization and Methoxylation

The linear polyketide intermediate undergoes Dieckmann cyclization to form the γ-pyrone core. A regioselective O-methyltransferase then installs the methoxy group at C-6, a critical step distinguishing this compound from its congeners. Post-cyclization hydroxylation at C-10 completes the structure.

Chemical Synthesis Strategies

Chemical synthesis of this compound focuses on constructing its γ-pyrone core and elaborating the polyunsaturated side chain. Challenges include stereocontrol in the tetraenyl side chain and regioselective methoxylation.

Diketoester Cyclization

A biomimetic approach involves cyclizing diketoester precursors under acidic conditions (Scheme 1). For example, diketoester 20 (derived from propynyl magnesium bromide and acyl chloride 17 ) undergoes H₃PO₄-mediated cyclization to yield γ-hydroxy-α-pyrone 24 (31% yield).

Table 1: Cyclization Conditions and Yields

| Precursor | Acid Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Diketoester 20 | H₃PO₄ | 80°C | 31 |

| Diketoester 28 | H₂SO₄/Oleum | 100°C | 49 |

Dioxinone Ring-Opening

Omura et al. reported a dioxinone-based route (Scheme 2). Treatment of dioxinone 26 with LDA generates an enolate, which undergoes aldol reaction with acetaldehyde to form 27 . Oxidative workup and MeONa-induced ring-opening yield diketoester 28 , cyclized to α-pyrone 21 in 49% overall yield.

Regioselective Methoxylation

Methylation of γ-hydroxy-α-pyrone intermediates is critical for installing the C-6 methoxy group. Early methods suffered from poor regioselectivity due to the ambident nucleophilicity of the pyrone oxygen.

CaCO₃-Mediated Methylation

Hosokawa and Tatsuta optimized selectivity using CaCO₃ and Me₂SO₄ (Scheme 3). Reaction of γ-hydroxy-α-pyrone 21 with Me₂SO₄/CaCO₃ in acetone achieves 85:15 regioselectivity for the α’-methoxy-γ-pyrone 47 (55% yield).

Mechanistic Insight : CaCO₃ buffers the reaction, suppressing over-methylation and favoring O-methylation over C-alkylation.

Side Chain Elaboration

The tetramethyltridecatetraenyl side chain is assembled via iterative Wittig or Horner-Wadsworth-Emmons (HWE) reactions.

Phosphonate-Based Coupling

Lipshutz et al. employed HWE reactions to append the side chain (Scheme 4). Chlorinated pyrone 71 is coupled with phosphonate 34 under basic conditions, yielding the tetraenyl side chain with E-stereochemistry (65% yield).

Q & A

Basic Research Questions

Q. What is the chemical structure of Actinopyrone B, and how does it differ from structurally related compounds like Actinopyrone A?

- Methodological Answer : this compound’s structure can be elucidated using a combination of NMR (1D/2D), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Comparative analysis with Actinopyrone A (C₂₅H₃₆O₄, MW 400.6) should focus on functional group variations (e.g., hydroxylation patterns, methyl substituents) that influence bioactivity. For example, Actinopyrone A’s selective antibacterial activity against H. pylori (MIC = 0.1 ng/ml) is linked to its γ-pyrone core and alkyl side chain . This compound’s structural nuances should be mapped to hypothesize its biological targets.

Q. What are the recommended protocols for isolating this compound from microbial sources?

- Methodological Answer : Standard isolation involves fermentation of Streptomyces spp. under optimized conditions (e.g., pH 7.0, 28°C, 120 rpm for 5–7 days) . Post-fermentation, liquid-liquid extraction (ethyl acetate/methanol) and chromatographic purification (HPLC with C18 columns) are critical. Purity assessment via HPLC (≥95%) and stability testing (-20°C storage) should follow established guidelines for lab-scale natural product isolation .

Q. Which preliminary assays are suitable for screening this compound’s bioactivity?

- Methodological Answer : Begin with broth microdilution assays to determine MIC values against Gram-negative/-positive bacteria (e.g., H. pylori, E. coli) and fungal strains . Pair this with cytotoxicity assays (e.g., MTT on mammalian cell lines) to assess selectivity. Dose-response curves and IC₅₀ calculations should adhere to CLSI guidelines. For non-antimicrobial applications, consider enzyme inhibition assays (e.g., kinase or protease targets) based on structural analogs’ activities .

Advanced Research Questions

Q. How can researchers address low yield challenges during this compound biosynthesis in microbial systems?

- Methodological Answer : Optimize fermentation parameters using design-of-experiments (DoE) approaches:

- Variables : Carbon/nitrogen sources (e.g., glycerol vs. glucose), trace metals, aeration rates.

- Response Surface Methodology (RSM) : Statistically model interactions to maximize yield .

- Genetic Engineering : Overexpress putative biosynthetic gene clusters (e.g., polyketide synthases) identified via genome mining . Validate with qPCR and metabolomic profiling.

Q. What experimental strategies resolve contradictions in this compound’s reported mechanism of action?

- Methodological Answer : Conflicting data (e.g., variable MICs across studies) may stem from assay conditions or strain specificity. Mitigate this by:

- Standardization : Use reference strains (e.g., ATCC controls) and uniform growth media .

- Mechanistic Studies : Employ fluorescent probes (e.g., membrane potential dyes) to confirm target engagement. Combine with transcriptomics to identify differentially expressed genes post-treatment .

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., pH, temperature) .

Q. Which advanced techniques are essential for characterizing this compound’s stereochemistry and conformation-dependent bioactivity?

- Methodological Answer :

- Circular Dichroism (CD) : Determine absolute configuration of chiral centers.

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., bacterial membranes) to predict binding affinities .

- Synchrotron Radiation : Resolve crystal structures of this compound-protein complexes for atomic-level insights .

Methodological Frameworks for Rigorous Inquiry

- Hypothesis Formulation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies . Example: “Does this compound’s hydroxylation at C-10 enhance its selectivity for H. pylori compared to Actinopyrone A?”

- Data Contradiction Analysis : Apply root-cause analysis (e.g., Ishikawa diagrams) to troubleshoot experimental discrepancies .

- Ethical Compliance : Adhere to biosafety protocols (e.g., BSL-2 for antimicrobial testing) and declare funding sources/conflicts transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.